Triafamone

説明

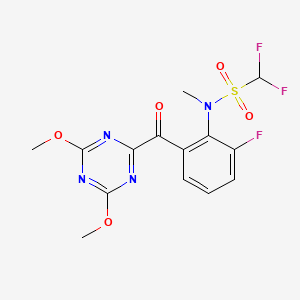

Triafamone is a sulfonanilide herbicide . It has the molecular formula C14H13F3N4O5S . It was discovered and developed by Bayer CropScience AG .

Synthesis Analysis

The synthesis of this compound begins with the reaction of aniline and methyl 2-methylthioacetate in the presence of sulfuryl chloride, yielding indolone. The methylthiol group undergoes reductive cleavage, followed by an SNAr reaction of the intermediate with triazine under basic conditions to produce indolone .Molecular Structure Analysis

This compound has a molecular weight of 406.34 g/mol . Its exact mass is 406.06 . The InChIKey for this compound is GBHVIWKSEHWFDD-UHFFFAOYSA-N .Chemical Reactions Analysis

This compound is actively metabolized in the agricultural environment . The mode of action of this compound is the inhibition of the enzyme acetolactate synthase (ALS) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 406.34 g/mol . Its exact mass is 406.06 . The InChIKey for this compound is GBHVIWKSEHWFDD-UHFFFAOYSA-N .科学的研究の応用

Photodegradation in Aqueous Solution

- Effects on Photodegradation : Triafamone, a sulfonamide herbicide, undergoes photodegradation in water environments, a crucial aspect for ecological risk assessment. The presence of chemical fertilizers like urea and potassium sulfate influences this degradation rate. Twenty-three transformation products of this compound were identified, leading to the inference of five degradation pathways, including cleavage and hydroxylation processes. These findings are vital for understanding the environmental fate of this compound in aquatic systems (Chen et al., 2020).

Metabolism in Agricultural Environments

- Fate and Metabolism : this compound, widely used in rice paddies in Asia, undergoes transformation in the agricultural environment. Three novel metabolites were identified: hydroxyl this compound (HTA), hydroxyl this compound glycoside (HTAG), and oxazolidinedione this compound (OTA). These metabolites, formed through assimilation and detoxification processes, indicate that this compound is actively metabolized in agricultural settings. The study suggests that long-term consumption of this compound-containing brown rice is relatively safe due to low residual concentrations (Wang et al., 2017).

Herbicidal Applications

- Herbicide for Rice Cultivation : this compound, an ALS-inhibitor herbicide, has shown effectiveness in controlling weeds in rice cultivation, including resistant strains. Field trials since 2007 demonstrated its efficacy in both direct seeded and transplanted rice. Environmental and toxicological studies indicate a favorable profile for users and the environment, making it a promising herbicide for Asian rice fields (Rosinger et al., 2012).

Herbicide Efficacy Studies

- Bio-efficacy in Rice : A study on this compound and ethoxysulfuron herbicides in rice demonstrated effective weed control without phytotoxicity symptoms. This highlights the potential of this compound in enhancing grain yield through effective weed management in rice cultivation (Deivasigamani, 2016).

- Weed Management in Wet-Seeded Rice : Trials of herbicidal mixtures, including this compound, showed significant reduction in weed biomass, contributing to improved rice grain and straw yields. This underscores the importance of this compound in weed management strategies for wet-seeded rice (Menon, 2019).

作用機序

Triafamone, also known as this compound [ISO], is a sulfonanilide herbicide that has been developed by Bayer CropScience AG . This article will cover the various aspects of its mechanism of action.

Target of Action

This compound primarily targets the enzyme acetolactate synthase (ALS) . ALS is a key enzyme involved in the biosynthesis of branched-chain amino acids, such as valine, leucine, and isoleucine . By inhibiting this enzyme, this compound disrupts the normal growth and development of plants, particularly those considered as weeds .

Mode of Action

This compound’s mode of action is the inhibition of the ALS enzyme . When this enzyme is inhibited, the synthesis of the branched-chain amino acids is disrupted, leading to a deficiency of these essential amino acids in the plant. This deficiency hampers protein synthesis, thereby inhibiting cell division and plant growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the biosynthesis of branched-chain amino acids . The inhibition of ALS disrupts this pathway, leading to a deficiency of valine, leucine, and isoleucine. These amino acids are essential for protein synthesis, and their deficiency leads to impaired cell division and growth .

Pharmacokinetics

It is known that this compound can be effectively used in direct seeded or transplanted rice from seeding or transplanting to late post-emergence at rates of 20 to 50 g ai/ha using spray or granular formulations . This suggests that this compound is likely absorbed by the plant and distributed to the site of action where it exerts its herbicidal effect.

Result of Action

The result of this compound’s action is the inhibition of plant growth , particularly in target weeds . By inhibiting the ALS enzyme, this compound disrupts the synthesis of essential branched-chain amino acids, leading to impaired protein synthesis, cell division, and growth .

将来の方向性

Triafamone is a new herbicide that has shown effectiveness in controlling important grasses such as Echinochloa crus-galli, Echinochloa colonum, Echinochloa oryzicola, Paspalum distichum, Isachne globosa, and sedges (including ALS resistant strains) . It is expected to have a favorable user, consumer, and environmental profile . First registrations were expected in 2014 .

生化学分析

Biochemical Properties

Triafamone’s mode of action involves the inhibition of the enzyme acetolactate synthase (ALS) . ALS is a key enzyme involved in the biosynthesis of branched-chain amino acids. By inhibiting this enzyme, this compound disrupts the normal biochemical reactions in plants, leading to the death of the weeds .

Cellular Effects

The exact effects of this compound on various types of cells and cellular processes are not fully understood. As an ALS inhibitor, it is known to disrupt normal cellular metabolism in plants, particularly in the synthesis of essential amino acids. This disruption can lead to a variety of downstream effects on cell function, including impacts on cell signaling pathways, gene expression, and overall cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the enzyme ALS. It binds to this enzyme and inhibits its activity, preventing the synthesis of branched-chain amino acids. This inhibition disrupts normal cellular metabolism and leads to the death of the plant cells .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the synthesis of branched-chain amino acids in plants. By inhibiting the enzyme ALS, it disrupts this pathway and prevents the production of these essential amino acids .

特性

IUPAC Name |

N-[2-(4,6-dimethoxy-1,3,5-triazine-2-carbonyl)-6-fluorophenyl]-1,1-difluoro-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N4O5S/c1-21(27(23,24)12(16)17)9-7(5-4-6-8(9)15)10(22)11-18-13(25-2)20-14(19-11)26-3/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBHVIWKSEHWFDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=CC=C1F)C(=O)C2=NC(=NC(=N2)OC)OC)S(=O)(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70236339 | |

| Record name | Triafamone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

874195-61-6 | |

| Record name | Triafamone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874195-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triafamone [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0874195616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triafamone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-{2-[(4,6-dimethoxy-1,3,5-triazin-2-yl)carbonyl]-6-fluorophenyl}-1,1-difluoro-N-methylmethanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIAFAMONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XP2XGZ5MXO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。